Superior JAK3 Inhibition Potency Versus First-Generation Structural Analogs WHI-P131 and WHI-P154
WHI-P97 demonstrates substantially greater potency for JAK3 inhibition than its close structural analogs. In immune complex kinase assays, WHI-P97 inhibits JAK3 with an IC50 of 11 μM [1]. In contrast, WHI-P131 inhibits JAK3 with a reported IC50 of 78 μM , and WHI-P154 has an IC50 of 1.8 μM . Furthermore, computational modeling of the JAK3 active site predicts a Ki of 0.09 μM for WHI-P97 [1]. These data indicate that WHI-P97 is 7-fold more potent than WHI-P131, but 6-fold less potent than WHI-P154 in direct JAK3 inhibition.
| Evidence Dimension | JAK3 Inhibitory Concentration (IC50) |
|---|---|
| Target Compound Data | 11 μM (immune complex kinase assay); Estimated Ki = 0.09 μM (modeling) |
| Comparator Or Baseline | WHI-P131: 78 μM; WHI-P154: 1.8 μM |
| Quantified Difference | WHI-P97 is 7.1-fold more potent than WHI-P131; 6.1-fold less potent than WHI-P154 |
| Conditions | Immune complex kinase assay for IC50; computational homology modeling for Ki |
Why This Matters
This intermediate potency profile allows researchers to achieve effective JAK3 inhibition in cellular assays without the rapid, complete target saturation that might be associated with more potent inhibitors like WHI-P154, which also exhibits significant off-target activity.
- [1] Sudbeck EA, Liu XP, Narla RK, Mahajan S, Ghosh S, Mao C, Uckun FM. Structure-based design of specific inhibitors of Janus kinase 3 as apoptosis-inducing antileukemic agents. Clin Cancer Res. 1999 Jun;5(6):1569-82. PMID: 10389946. View Source
